molecular formula C18H14N2O3S2 B2709657 N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide CAS No. 300559-24-4

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide

Cat. No.: B2709657
CAS No.: 300559-24-4
M. Wt: 370.44
InChI Key: TZBKAEWFLHXIIN-GDNBJRDFSA-N
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Description

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylacetamide group, and a hydroxyphenyl moiety

Properties

IUPAC Name

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-14-8-4-7-13(9-14)10-15-17(23)20(18(24)25-15)19-16(22)11-12-5-2-1-3-6-12/h1-10,21H,11H2,(H,19,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBKAEWFLHXIIN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide typically involves the condensation of 3-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with phenylacetyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide exhibit significant anticancer activity. For example, studies have shown that derivatives containing thiazolidine rings can inhibit the proliferation of various cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) . The mechanism often involves inducing apoptosis in cancer cells, thereby reducing tumor growth.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. In silico studies using molecular docking techniques suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways . This property makes it a candidate for further development as an anti-inflammatory drug.

Case Studies

  • Anticancer Activity : A study involving a series of thiazolidine derivatives demonstrated that modifications to the thiazolidine structure significantly influenced cytotoxicity against human cancer cell lines. The most active compounds showed IC50 values below 100 μM across multiple cell lines .
  • Molecular Docking Studies : In silico docking studies have highlighted the interaction of this compound with key enzymes involved in inflammatory responses. These studies provide insights into how structural modifications can enhance biological activity .

Potential Applications

Given its promising biological activities, this compound could have applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer and anti-inflammatory drugs.
  • Research Tools : For studying mechanisms of cancer cell apoptosis and inflammatory pathways.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Share the thiazolidine ring structure but differ in their substituents.

    Phenylacetamides: Similar in having the phenylacetamide group but lack the thiazolidine ring.

    Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups but different core structures.

Uniqueness

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the cyclocondensation of 2-hydroxy-2-phenyl-N'-[(substituted phenyl)methylene]acetohydrazides with mercapto acids. The resulting thiazolidine derivatives are then characterized using spectral and elemental analysis techniques. The structure includes a thiazolidine ring, a phenylacetamide moiety, and a sulfenamide group, which contribute to its biological activity.

Antimycobacterial Activity

Recent studies have demonstrated the antimycobacterial potential of this compound derivatives. In particular, a study evaluated fourteen synthesized compounds for their inhibitory activity against Mycobacterium tuberculosis strain H37Rv. One derivative exhibited an impressive 98% inhibition at a concentration of 6.25 μg/mL. Molecular docking studies suggested that the mechanism of action may involve the inhibition of MtInhA, an enzyme critical for mycobacterial fatty acid synthesis .

Antibacterial Activity

The compound has also shown antibacterial properties against various Gram-positive bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 16–32 mg/mL for certain derivatives . These findings indicate potential applications in treating bacterial infections.

Anticancer Properties

This compound has been explored for its anticancer activities as well. In vitro studies on various cancer cell lines revealed significant antiproliferative effects, with IC50 values ranging from 7.0 to 20.3 µM against A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cell lines . The compound appears to induce apoptosis through intrinsic mitochondrial pathways, evidenced by increased pro-apoptotic protein expression and reduced anti-apoptotic protein levels.

Other Biological Activities

Additional studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor progression and metastasis . This suggests that derivatives of this thiazolidine may also play roles in managing conditions associated with aberrant enzyme activity.

Table: Summary of Biological Activities

Activity Tested Organisms/Cell Lines Results Reference
AntimycobacterialMycobacterium tuberculosis H37Rv98% inhibition at 6.25 μg/mL
AntibacterialStaphylococcus aureus, E. coliMIC: 16–32 mg/mL
AnticancerA549, PC-3, HepG2IC50: 7.0 - 20.3 µM
Carbonic Anhydrase InhibitionVarious Cancer Cell LinesKIs: 2.6 - 598.2 nM for hCA II

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Inhibition of MtInhA : This interaction is crucial for disrupting mycobacterial lipid biosynthesis.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins.
  • Enzyme Inhibition : It inhibits carbonic anhydrase isoforms associated with tumor growth.

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